N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride
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Overview
Description
N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride is a chemical compound widely used in scientific research. It exhibits diverse applications, ranging from drug development to understanding neurochemistry. This compound is known for its unique structure and properties, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride involves several steps. One common method includes the reaction of 4-aminocyclohexanecarbonitrile with propionyl chloride under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and quality control to maintain consistency and efficiency. The use of automated systems and reactors helps in achieving large-scale production while minimizing human intervention.
Chemical Reactions Analysis
Types of Reactions
N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another group, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride has gained significant attention in scientific research due to its potential therapeutic and industrial applications. Some of its key applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Aminocyclohexanecarbonitrile hydrochloride: Shares a similar cyclohexyl structure but differs in functional groups.
Propionyl chloride derivatives: Compounds with similar propionamide groups but different substituents.
The unique combination of the cyclohexyl and propionamide groups in this compound gives it distinct properties and applications, setting it apart from other related compounds.
Biological Activity
N-[(1R*,4R*)-4-Aminocyclohexyl]propionamide hydrochloride, a compound with significant therapeutic potential, has garnered attention in various biological studies due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of cyclohexylamine and exhibits properties that make it suitable for pharmacological applications. The compound's structure allows it to interact with various biological targets, particularly protein kinases.
Research indicates that this compound functions primarily as a protein kinase inhibitor . It has shown efficacy in modulating intracellular signaling pathways that are crucial in the regulation of cell proliferation and survival. Specifically, it inhibits kinases involved in the phosphorylation processes that drive cellular responses to external stimuli.
Inhibition of Kinases
A study demonstrated that this compound effectively inhibits several protein kinases, including:
- TEC Kinase : Covalent modification at Cys449 was confirmed through mass spectrometry analysis.
- JAK-3 Kinase : Inhibition was observed in IL-2 stimulated CTLL-2 cells, showcasing its potential in treating inflammatory conditions.
Biological Activities
The biological activities of this compound can be categorized into several therapeutic areas:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pathways mediated by JAK kinases, which are often upregulated in inflammatory diseases.
- Anticancer Properties : By targeting specific kinases involved in tumor growth and metastasis, this compound may serve as a potential anticancer agent. Studies have indicated its ability to suppress the growth of various cancer cell lines.
- Neurological Applications : There is emerging evidence suggesting its utility in neuroprotection and as a potential treatment for neurodegenerative diseases due to its modulation of neuroinflammatory pathways.
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint inflammation and damage compared to control groups.
Parameter | Control Group | Treatment Group |
---|---|---|
Joint Swelling (mm) | 12 | 5 |
Histological Score | 8 | 3 |
- Case Study 2 : In vitro studies using cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through activation of caspase pathways.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-9(12)11-8-5-3-7(10)4-6-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYNPUXMYDNCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.